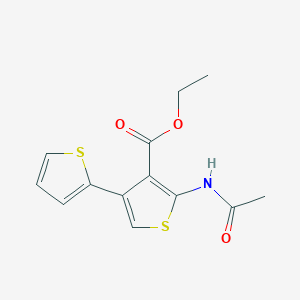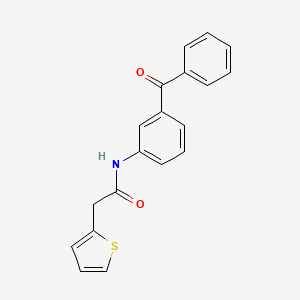![molecular formula C17H22N2O B5616158 2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5616158.png)
2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions. For example, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide (INH) in absolute ethanol is a method used for synthesizing Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, highlighting the synthetic versatility of related quinoline compounds (Afzal et al., 2012).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol, can be elucidated using techniques like IR, NMR, and mass spectrometry. A study focused on a related compound, 2-methyl-4-quinolinol, utilized density functional theory (DFT) to investigate its molecular geometry and vibrational wavenumbers, highlighting the importance of computational methods in understanding the structural aspects of these molecules (Pourmousavi et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, leading to a wide range of functionalized compounds. For instance, the synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines from 4-Hydroxy-6-methyl-2-pyridone showcases the reactivity of such compounds under different conditions, resulting in products with potential biological activity (Mekheimer et al., 1997).
Physical Properties Analysis
The physical properties of 2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol, such as melting point, solubility, and stability, can be influenced by its molecular structure and substituents. Studies on similar quinoline derivatives provide insights into how structural variations affect these properties, with methylation of the quinolinol ligand, for example, shown to significantly alter photoluminescence and thermal properties (Sapochak et al., 2001).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including reactivity, acidity, and potential for forming hydrogen bonds, are crucial for their application in medicinal chemistry and materials science. The synthesis and spectroscopic investigations of 2-methyl-4-quinolinol provided comprehensive data on its electronic properties, HOMO and LUMO energies, and nonlinear optical behavior, offering a glimpse into the chemical behavior of related molecules (Pourmousavi et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .
Mode of Action
Piperidine derivatives have been found to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways, depending on their specific structures and targets .
Result of Action
Piperidine derivatives are known to have various biological and pharmacological activities .
Future Directions
The study of compounds like “2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol” could lead to the discovery of new pharmaceuticals and other biologically active compounds. Future research might focus on exploring the biological activities of this compound and developing methods for its synthesis .
properties
IUPAC Name |
2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12-7-9-19(10-8-12)11-15-13(2)18-16-6-4-3-5-14(16)17(15)20/h3-6,12H,7-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQDRPNWRSZQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(NC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[(4-methylpiperidin-1-yl)methyl]quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(3S*,4S*)-3-hydroxy-4-(4-morpholinyl)-1-pyrrolidinyl]-1-piperidinecarboxylate](/img/structure/B5616078.png)
![3-{(3R*,4S*)-4-(dimethylamino)-1-[(4-fluoro-2-methylphenyl)acetyl]piperidin-3-yl}propanoic acid](/img/structure/B5616083.png)
![1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5616093.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5616105.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5616106.png)
![2-isobutyl-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5616117.png)

![benzyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B5616134.png)
![methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5616139.png)
![3-[({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5616143.png)
![8-(4-chloro-3-fluorobenzoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616144.png)
![N,N-diisopropyl-2-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5616146.png)